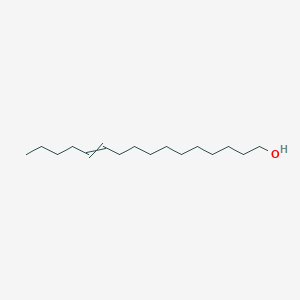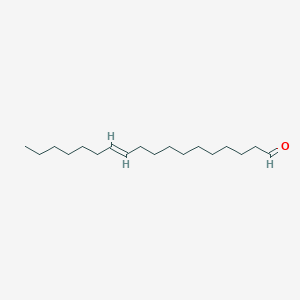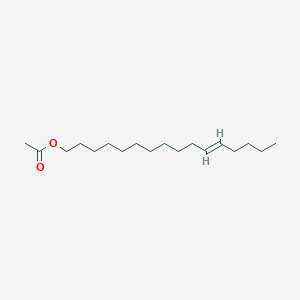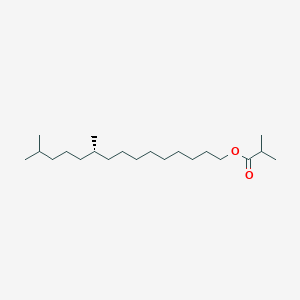
(10R)-10,14-Dimethylpentadecyl Isobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(10R)-10,14-Dimethylpentadecyl Isobutyrate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the isoprenoid family and has a unique structure that makes it an interesting subject for research.
Mécanisme D'action
The mechanism of action of (10R)-10,14-Dimethylpentadecyl Isobutyrate is not fully understood. However, studies have shown that it may work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth.
Effets Biochimiques Et Physiologiques
Studies have shown that (10R)-10,14-Dimethylpentadecyl Isobutyrate has anti-inflammatory and anti-tumor effects. It has also been shown to have insecticidal properties. In addition, this compound has been studied for its potential effects on the nervous system, including its ability to improve cognitive function and protect against neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (10R)-10,14-Dimethylpentadecyl Isobutyrate in lab experiments is that it is a relatively stable compound that can be easily synthesized. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or enzymes.
Orientations Futures
There are several future directions for research on (10R)-10,14-Dimethylpentadecyl Isobutyrate. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the exact mechanism of action of this compound and to identify specific targets for drug development. Another area of interest is its potential use as an insecticide. More research is needed to determine its effectiveness against different types of insects and to assess its environmental impact. Finally, (10R)-10,14-Dimethylpentadecyl Isobutyrate has potential applications in the cosmetics industry, and further studies are needed to assess its safety and efficacy as a skin conditioning agent.
Méthodes De Synthèse
The synthesis of (10R)-10,14-Dimethylpentadecyl Isobutyrate involves a multi-step process that includes the use of various reagents and catalysts. The process begins with the conversion of geranylgeranyl pyrophosphate to (10R)-10,14-Dimethylpentadecenyl pyrophosphate, which is then converted to (10R)-10,14-Dimethylpentadecenol. The final step involves the esterification of (10R)-10,14-Dimethylpentadecenol with isobutyric acid.
Applications De Recherche Scientifique
(10R)-10,14-Dimethylpentadecyl Isobutyrate has been studied for its potential applications in various fields, including medicine, agriculture, and cosmetics. In medicine, this compound has been found to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, (10R)-10,14-Dimethylpentadecyl Isobutyrate has been shown to have insecticidal properties, making it a potential alternative to conventional insecticides. In cosmetics, this compound has been studied for its potential use as a skin conditioning agent.
Propriétés
Numéro CAS |
164260-03-1 |
|---|---|
Nom du produit |
(10R)-10,14-Dimethylpentadecyl Isobutyrate |
Formule moléculaire |
C21H42O2 |
Poids moléculaire |
326.6 g/mol |
Nom IUPAC |
[(10R)-10,14-dimethylpentadecyl] 2-methylpropanoate |
InChI |
InChI=1S/C21H42O2/c1-18(2)14-13-16-20(5)15-11-9-7-6-8-10-12-17-23-21(22)19(3)4/h18-20H,6-17H2,1-5H3/t20-/m1/s1 |
Clé InChI |
WEUUVFYXSHQOIT-HXUWFJFHSA-N |
SMILES isomérique |
C[C@H](CCCCCCCCCOC(=O)C(C)C)CCCC(C)C |
SMILES |
CC(C)CCCC(C)CCCCCCCCCOC(=O)C(C)C |
SMILES canonique |
CC(C)CCCC(C)CCCCCCCCCOC(=O)C(C)C |
Pureté |
>95% |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



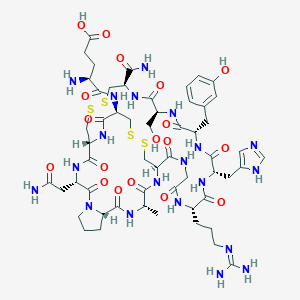

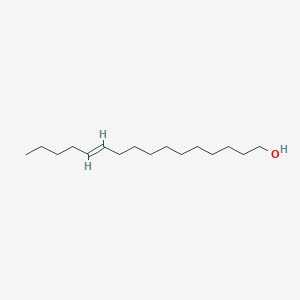



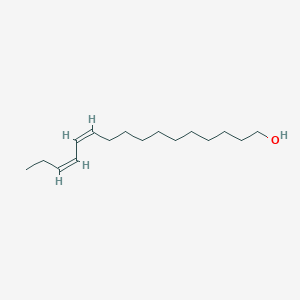


![[(4Z,7E)-trideca-4,7-dienyl] acetate](/img/structure/B13415.png)

